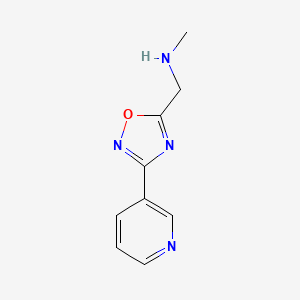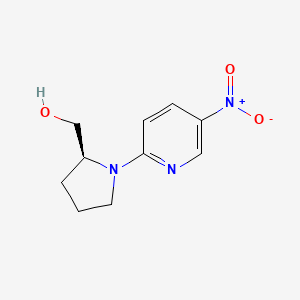
(S)-(-)-N-(5-Nitro-2-pyridyl)prolinol
概要
説明
(S)-(-)-N-(5-Nitro-2-pyridyl)prolinol is a chiral compound with significant applications in various fields of chemistry and biology It is characterized by the presence of a nitro group attached to a pyridine ring, which is further connected to a prolinol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-N-(5-Nitro-2-pyridyl)prolinol typically involves the reaction of 5-nitro-2-pyridinecarboxaldehyde with (S)-prolinol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to meet the demand for the compound in various applications. The industrial production methods focus on optimizing the reaction conditions to ensure cost-effectiveness and high efficiency.
化学反応の分析
Types of Reactions
(S)-(-)-N-(5-Nitro-2-pyridyl)prolinol undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include reducing agents such as hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired transformation.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce various substituted pyridylprolinol compounds.
科学的研究の応用
(S)-(-)-N-(5-Nitro-2-pyridyl)prolinol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical intermediates and as a reagent in industrial processes.
作用機序
The mechanism of action of (S)-(-)-N-(5-Nitro-2-pyridyl)prolinol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The prolinol moiety may also play a role in the compound’s activity by facilitating binding to target proteins or enzymes.
類似化合物との比較
Similar Compounds
®-(+)-N-(5-Nitro-2-pyridyl)prolinol: The enantiomer of (S)-(-)-N-(5-Nitro-2-pyridyl)prolinol with similar chemical properties but different biological activities.
5-Nitro-2-pyridyl-1-thioglucosides: Compounds with a similar pyridyl structure but different functional groups.
N1- and N4-(5-Nitro-2-pyridyl)-Substituted Sulfonamides: Compounds with similar nitro-pyridyl moieties but different substituents.
Uniqueness
This compound is unique due to its chiral nature and the presence of both nitro and prolinol groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
IUPAC Name |
[(2S)-1-(5-nitropyridin-2-yl)pyrrolidin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c14-7-9-2-1-5-12(9)10-4-3-8(6-11-10)13(15)16/h3-4,6,9,14H,1-2,5,7H2/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBARIBJRNJYVTK-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=C(C=C2)[N+](=O)[O-])CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C2=NC=C(C=C2)[N+](=O)[O-])CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00659936 | |
| Record name | [(2S)-1-(5-Nitropyridin-2-yl)pyrrolidin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88374-37-2 | |
| Record name | [(2S)-1-(5-Nitropyridin-2-yl)pyrrolidin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(-)-N-(5-Nitro-2-pyridyl)prolinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of (S)-(-)-N-(5-Nitro-2-pyridyl)prolinol (PNP) in photorefractive polymers?
A: PNP acts as an electro-optic chromophore in photorefractive polymer composites. [, ] These materials exhibit a change in their refractive index upon exposure to light. PNP contributes to this effect due to its ability to be polarized under an electric field, which is generated by the light exposure in the polymer matrix.
Q2: How does the concentration of PNP affect the performance of these photorefractive polymers?
A: While the provided abstracts don't explicitly detail the impact of varying PNP concentrations, they highlight its importance in achieving high gain coefficients. [, ] One study mentions using a 50:33:16:1 weight ratio of PNP:PVK:ECZ:TNF, indicating that optimizing the PNP concentration is crucial for desired photorefractive properties. [] Further research exploring different PNP concentrations would be valuable to understand its influence on gain coefficient, photosensitivity, and other relevant characteristics.
Q3: What are the potential applications of photorefractive polymers containing PNP?
A: The research highlights the potential of PNP-doped photorefractive polymers for optical image processing applications. [] Specifically, they demonstrate its use in edge enhancement of images through holographic recording. These materials could find applications in areas like image recognition, optical computing, and real-time holography.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B1417828.png)
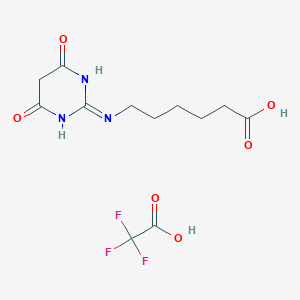
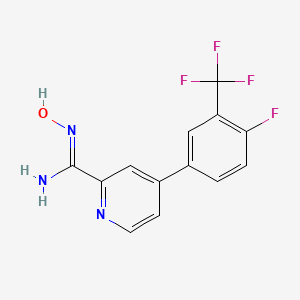


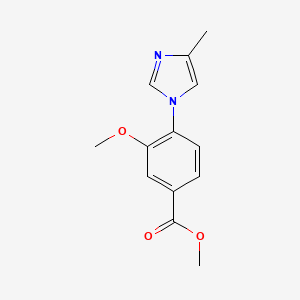
![4-[(6-Chloro-2-pyrazinyl)carbonyl]morpholine](/img/structure/B1417836.png)
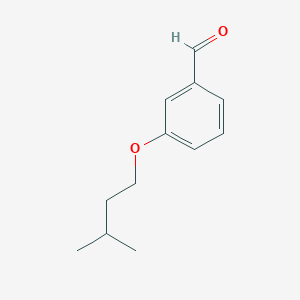
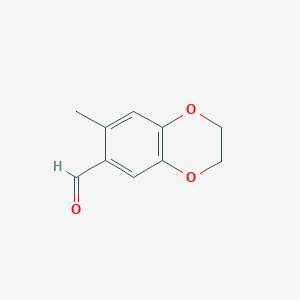
![1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one](/img/structure/B1417841.png)
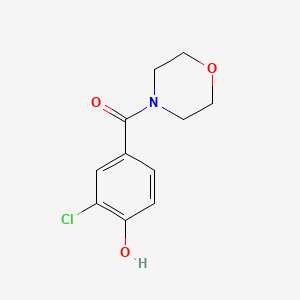

![[1-(2-Methoxyethyl)piperidin-4-yl]methanol](/img/structure/B1417850.png)
